

Preclinical Efficacy of CCT244747: A Technical Guide

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Compound of Interest

Compound Name: CCT244747

Cat. No.: B606548

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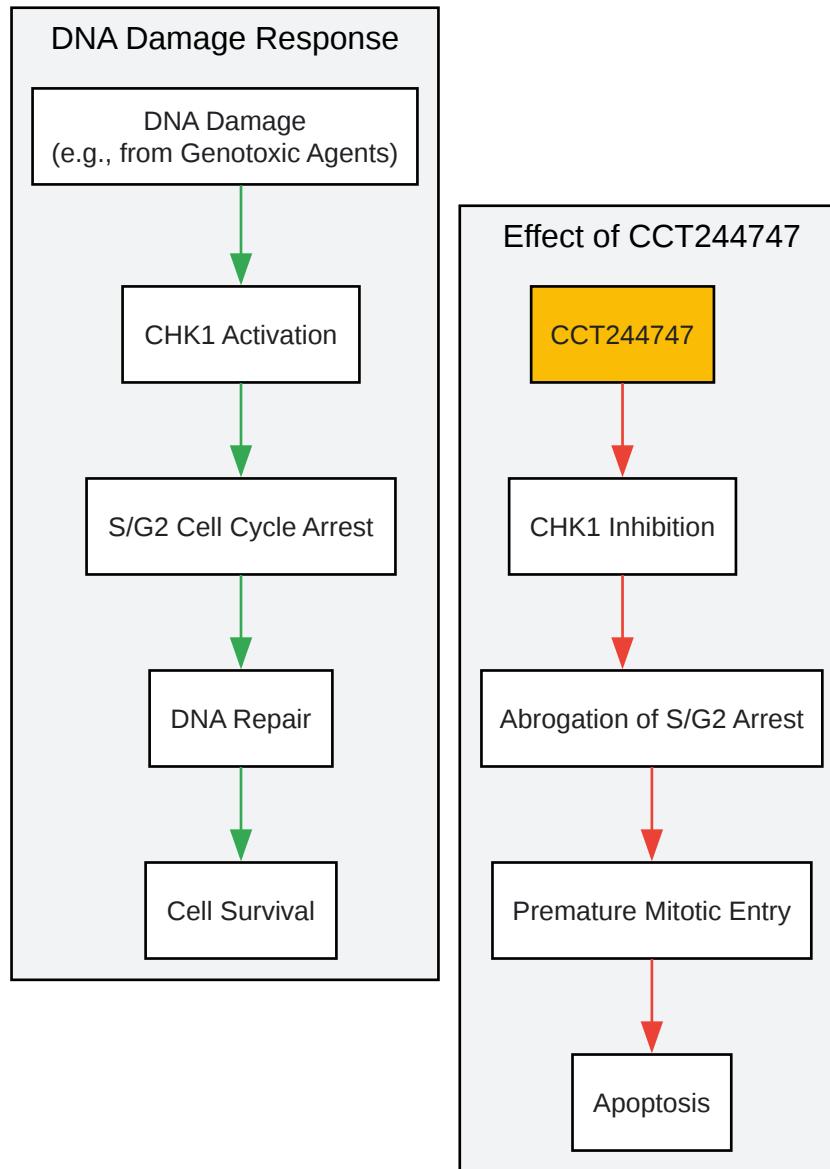
Introduction

CCT244747, also known as SRA737, is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).^{[1][2]} CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair.^{[2][3]} Many tumors exhibit defects in cell cycle checkpoints and experience increased replicative stress, making them reliant on CHK1 for survival.^{[1][4]} Inhibition of CHK1 in such cancer cells can lead to the abrogation of cell cycle arrest, accumulation of DNA damage, and ultimately, apoptosis.^{[3][4]} This document provides a comprehensive overview of the preclinical data supporting the efficacy of **CCT244747**, both as a single agent and in combination with genotoxic therapies.

Mechanism of Action

CCT244747 exerts its anti-tumor effects by inhibiting the activity of CHK1.^[1] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, including CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and induces cell cycle arrest in the S and G2 phases, allowing time for DNA repair.^[3] By inhibiting CHK1, **CCT244747** prevents this arrest, forcing cells with damaged DNA to enter mitosis prematurely, a catastrophic event that leads to cell death.^{[5][6]}

CCT244747 Mechanism of Action

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Caption: **CCT244747** inhibits CHK1, leading to the abrogation of DNA damage-induced cell cycle arrest.

Quantitative Data

In Vitro Kinase and Cellular Activity

CCT244747 is a highly potent and selective inhibitor of CHK1.[\[1\]](#) Its activity has been characterized across various biochemical and cellular assays.

Parameter	Value	Assay Type	Reference
CHK1 IC50	8 nM	Recombinant Human CHK1 Kinase Assay	[1]
FLT3 IC50	600 nM	Kinase Assay	[1] [7]
CHK2 IC50	>10,000 nM	Kinase Assay	[1] [7]
CDK1 IC50	>10,000 nM	Kinase Assay	[1] [7]
Cellular G2 Checkpoint Abrogation IC50	29 - 170 nM	Mitosis Induction Assay (MIA)	[1] [3]
Cellular GI50	0.33 - 3 μ M	Sulforhodamine B (SRB) Assay	[1] [7]

In Vivo Efficacy

CCT244747 has demonstrated significant anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other agents.

Tumor Model	Treatment	Outcome	Reference
MYCN-driven Neuroblastoma (Transgenic Mouse Model)	CCT244747 (100 mg/kg, p.o., daily for 7 days)	79% decrease in tumor volume	[2]
HT29 Colon Tumor Xenograft	CCT244747 (75 mg/kg, p.o.) + Gemcitabine	Potent antitumor effects	[7]
Calu6 Lung Cancer Xenograft	CCT244747 (75 mg/kg, p.o.) + Gemcitabine	Potent antitumor effects	[7]
SW620 Colon Tumor Xenograft	CCT244747 (150 mg/kg, p.o.) + Irinotecan	Antitumor activity	[7]
Cal27 Head and Neck Xenograft	CCT244747 (100 mg/kg, p.o.) + Radiation	Radiosensitization and tumor growth delay	[5][7]

Experimental Protocols

In Vitro Assays

Cell Lines:

- Human colon adenocarcinoma: HT29, SW620[1][7]
- Human pancreatic carcinoma: MiaPaCa-2[7]
- Human lung carcinoma: Calu-6[7]
- Human bladder cancer: T24, RT112[5][7]
- Human head and neck cancer: Cal27[5][7]

Cellular CHK1 Activity (Mitosis Induction Assay - MIA):

- Cells are seeded in 96-well plates.
- Cells are treated with a genotoxic agent (e.g., etoposide) to induce G2 arrest.[\[3\]](#)
- Varying concentrations of **CCT244747** are added.
- After incubation, cells are fixed and stained for phosphorylated histone H3 (a marker of mitosis) and with a DNA counterstain.
- The percentage of mitotic cells is determined by high-content imaging.
- IC₅₀ values are calculated as the concentration of **CCT244747** that induces a 50% increase in the mitotic index.

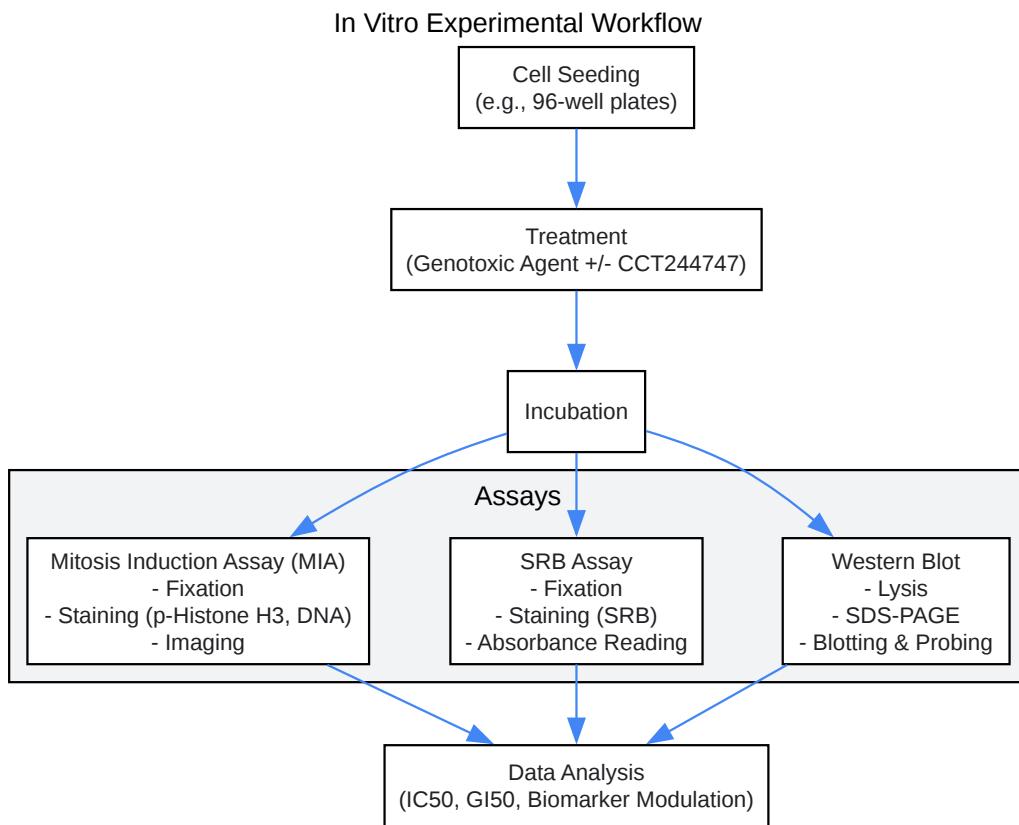
Cytotoxicity (Sulphorhodamine B - SRB Assay):

- Cells are seeded in 96-well plates.
- Cells are exposed to a range of **CCT244747** concentrations for a specified duration.
- Cells are fixed with trichloroacetic acid.
- Fixed cells are stained with SRB dye.
- The protein-bound dye is solubilized, and the absorbance is measured to determine cell density.
- GI₅₀ values (the concentration that inhibits cell growth by 50%) are calculated.[\[1\]](#)

Western Blotting for Biomarker Analysis:

- Cells are treated with genotoxic agents and/or **CCT244747**.
- Whole-cell lysates are collected and protein concentration is determined.
- Proteins are separated by SDS-PAGE and transferred to a membrane.
- Membranes are probed with primary antibodies against biomarkers such as pS296 CHK1, pY15 CDK1, γH2AX, and cleaved PARP.[\[3\]](#)

- Horseradish peroxidase-conjugated secondary antibodies are used for detection.
- Blots are developed using enhanced chemiluminescence.



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Caption: A generalized workflow for in vitro evaluation of **CCT244747**.

In Vivo Studies

Animal Models:

- BALB/c mice were used for pharmacokinetic studies.[3]

- Athymic nude mice (e.g., CRTac:Ncr-Fox1nu) were used for human tumor xenograft establishment.[3][6]
- Hemizygous TH-MYCN transgenic mice, which spontaneously develop neuroblastoma, were also utilized.[1][3]

Drug Formulation and Administration:

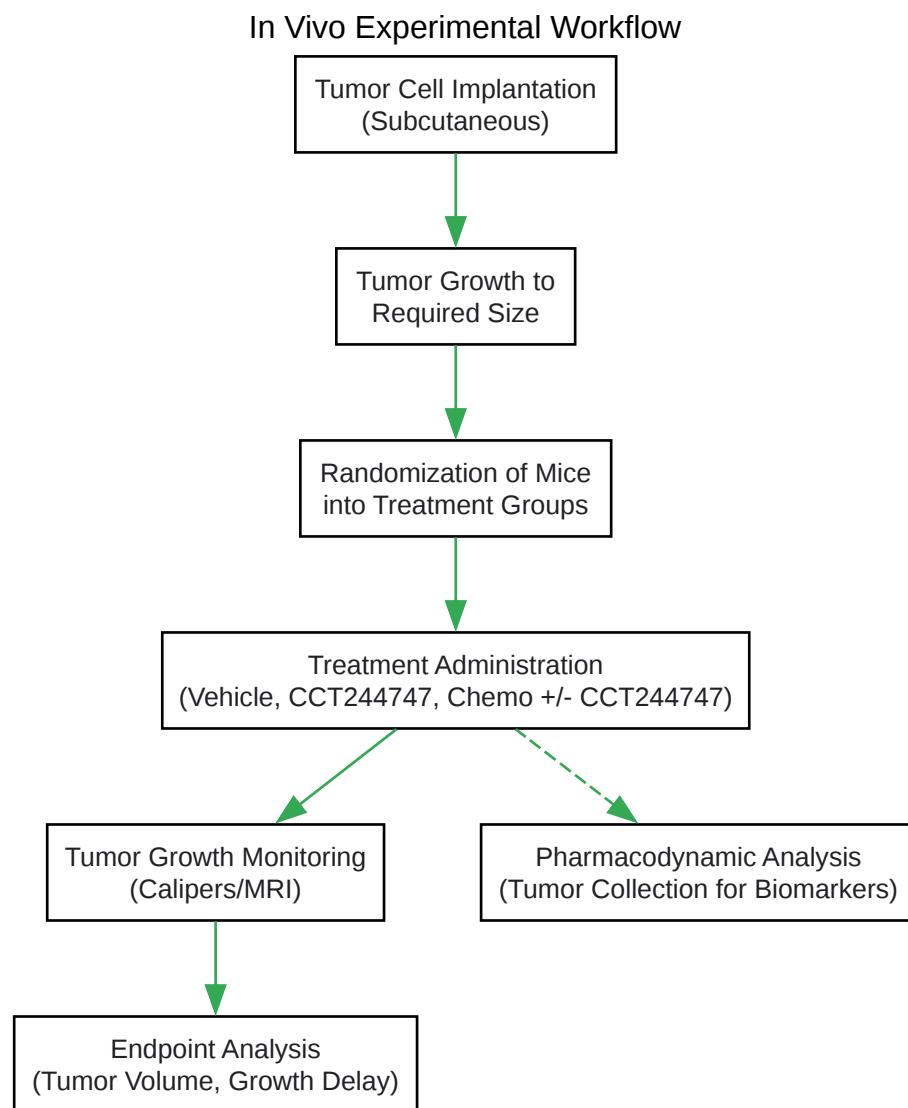
- For in vivo experiments, **CCT244747** was formulated in a vehicle such as 10% DMSO, 5% Tween-80, 20% PEG400, and 65% water.[6]
- The drug was administered orally (p.o.).[1][7]

Efficacy Evaluation:

- Tumor growth was monitored by caliper measurements or Magnetic Resonance Imaging (MRI).[1][2]
- Tumor growth delay and changes in tumor volume were the primary efficacy endpoints.[1][4]
- For combination studies, **CCT244747** was often administered 16-24 hours after the genotoxic agent (e.g., gemcitabine).[2]

Pharmacodynamic Biomarker Analysis:

- Tumor tissues were collected at specified time points after treatment.
- Biomarker modulation (e.g., pS296 CHK1, pY15 CDK1) was assessed by methods such as western blotting or immunohistochemistry to confirm target engagement in vivo.[3]



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Caption: A typical workflow for assessing the in vivo efficacy of **CCT244747** in xenograft models.

Conclusion

The preclinical data for **CCT244747** strongly support its development as a targeted anti-cancer agent. It is a potent and selective CHK1 inhibitor that demonstrates significant efficacy both as

a single agent in tumors with high replicative stress (such as MYCN-driven neuroblastoma) and in combination with DNA-damaging chemotherapies and radiation in a variety of cancer types.

[1][4][5] The oral bioavailability of **CCT244747** is a key advantage, facilitating its clinical development.[1] The well-characterized pharmacodynamic biomarkers provide a clear path for monitoring target engagement and biological activity in clinical trials.[3] Further clinical evaluation of **CCT244747** is warranted based on this robust preclinical evidence.[4]

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